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Abstract
This technical guide provides a comprehensive overview of the preclinical safety and toxicology

profile of esomeprazole strontium, a proton pump inhibitor. The document synthesizes data

from a range of nonclinical studies, including acute, subchronic, and chronic toxicity

assessments, as well as reproductive, developmental, and genetic toxicology evaluations.

Detailed experimental protocols for key studies are outlined, and quantitative data are

presented in structured tables for comparative analysis. Furthermore, this guide includes

visualizations of relevant toxicological signaling pathways and experimental workflows to

facilitate a deeper understanding of the substance's preclinical characteristics.

Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a potent inhibitor of the gastric H+/K+

ATPase (proton pump), widely used in the management of acid-related gastrointestinal

disorders. Esomeprazole strontium is a salt form of this active moiety. A thorough preclinical

safety and toxicology evaluation is paramount to understanding its potential risks before human

use. This guide focuses on the core preclinical safety data for esomeprazole strontium,

providing researchers and drug development professionals with a detailed technical resource.
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Nonclinical Toxicology
A comprehensive battery of in vivo and in vitro studies has been conducted to characterize the

toxicological profile of esomeprazole and its strontium salt. These studies were designed to

assess potential adverse effects following single and repeated administrations, as well as to

evaluate its impact on genetic material and reproductive functions.

Acute Toxicity
Acute toxicity studies in rodents have been performed to determine the potential for toxicity

following a single high dose of esomeprazole.

Data Presentation: Acute Toxicity

Species
Route of
Administration

Parameter Value (mg/kg)
Key
Observations

Rat Oral LD50 510[1]

Reduced motor

activity, changes

in respiratory

frequency,

tremor, ataxia,

and intermittent

clonic

convulsions.[1]

Rat Intravenous
Minimum Lethal

Dose
310

Salivation,

dyspnea,

reduced motor

activity, ataxia,

tremors, and

convulsions.

Experimental Protocols: Acute Oral Toxicity Study (Rat)

A standardized acute oral toxicity study is conducted based on OECD Test Guideline 423.

Test System: Young adult Sprague-Dawley rats, nulliparous and non-pregnant females.
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Animal Husbandry: Housed in controlled conditions with standard diet and water ad libitum.

Dosing: A single oral dose of esomeprazole strontium is administered by gavage. Dosing is

sequential, starting with a dose expected to be moderately toxic.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days post-dose.

Pathology: A gross necropsy is performed on all animals at the end of the observation

period.

Experimental Workflow: Acute Toxicity Study
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Workflow for an acute oral toxicity study.

Repeated-Dose Toxicity
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Subchronic oral toxicity studies have been conducted in rats to evaluate the effects of repeated

administration of esomeprazole.

Data Presentation: 13-Week Oral Toxicity Study (Rat)
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Parameter Low Dose Mid Dose
High Dose
(280
mg/kg/day)

Key Findings

Clinical Signs
No significant

findings

No significant

findings

No significant

findings

No treatment-

related clinical

signs observed.

Body Weight
No significant

effect

No significant

effect

No significant

effect

No adverse

effects on body

weight or weight

gain.

Hematology
No significant

changes

No significant

changes

No significant

changes

No clinically

significant

hematological

alterations.

Clinical

Chemistry

No significant

changes

No significant

changes

Basophilic

cortical tubules

and inflammatory

cell infiltration in

kidneys.

Target organs

identified as the

stomach and

kidneys at the

high dose.

Organ Weights
No significant

changes

No significant

changes

Increased

stomach and

kidney weights

Consistent with

histopathological

findings.

Histopathology
No significant

findings

No significant

findings

Stomach:

Eosinophilia,

acanthosis,

hyperkeratosis.

Kidneys:

Basophilic

cortical tubules,

inflammatory cell

infiltration.

Dose-dependent

changes in the

stomach and

kidneys.

NOAEL Not explicitly

stated, but

effects were

- - -
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noted at the high

dose.

Experimental Protocols: 13-Week Oral Toxicity Study (Rat)

This study is designed in accordance with OECD Test Guideline 408.

Test System: Sprague-Dawley rats, 10 males and 10 females per group.

Dosing: Esomeprazole strontium administered daily by oral gavage for 13 weeks. At least

three dose levels and a control group are used.

In-life Evaluations: Daily clinical observations, weekly body weight and food consumption

measurements. Ophthalmoscopic examinations are conducted pre-test and at termination.

Clinical Pathology: At termination, blood samples are collected for hematology and clinical

chemistry analysis. Urine samples are collected for urinalysis.

Hematology: Includes red blood cell count, hemoglobin concentration, hematocrit, mean

corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin

concentration, white blood cell count (total and differential), and platelet count.

Clinical Chemistry: Includes parameters related to liver function (e.g., ALT, AST, ALP,

bilirubin), kidney function (e.g., urea, creatinine), electrolytes, and other relevant markers.

Pathology: All animals undergo a full necropsy. Organ weights are recorded. A

comprehensive set of tissues from all animals in the control and high-dose groups are

processed for histopathological examination.

Genetic Toxicology
A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of

esomeprazole strontium.

Data Presentation: Genetic Toxicology
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Assay Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation Assay (Ames

Test)

S. typhimurium & E.

coli
With and without S9 Negative

In Vitro Mammalian

Cell Gene Mutation

Test

Mouse Lymphoma

Assay
With and without S9

Not explicitly stated

for strontium salt, but

esomeprazole was

clastogenic in some in

vitro chromosomal

aberration assays.

In Vivo Micronucleus

Test
Rat Bone Marrow N/A Negative

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed according to OECD Test Guideline 471.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Methodology: The plate incorporation method or pre-incubation method is used. The test

substance, bacterial tester strain, and, for tests with metabolic activation, a liver S9 fraction

are combined.

Dose Levels: At least five different concentrations of the test substance are evaluated.

Evaluation: The number of revertant colonies is counted after incubation, and a dose-related

increase in revertants indicates a positive result.

Experimental Workflow: Ames Test
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Click to download full resolution via product page

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Reproductive and Developmental Toxicology
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Studies were conducted in rats to evaluate the potential effects of esomeprazole strontium on

fertility and embryo-fetal and pre- and postnatal development. These studies included

comparisons with esomeprazole magnesium.

Data Presentation: Reproductive and Developmental Toxicology (Rat)

Study Type
Dose Levels (mg
esomeprazole/kg/d
ay)

Key Findings
NOAEL
(mg/kg/day)

Embryo-fetal

Development
Up to 280

No teratogenic effects

were observed for

either esomeprazole

strontium or

magnesium.[2]

Not explicitly stated,

but no teratogenicity

at the highest dose.

Pre- and Postnatal

Development
14 to 280

At doses ≥ 138

mg/kg/day, physeal

dysplasia in the femur

was observed in pups.

[2] Decreases in

neonatal/early

postnatal survival,

body weight, and

overall growth were

seen at higher doses.

[1][2]

< 138 for

developmental effects

on bone.

Juvenile Animal Study 70, 140, 280

Increased deaths at

280 mg/kg/day.

Decreased body

weight, femur weight,

and femur length at ≥

140 mg/kg/day.[2]

70

Experimental Protocols: Pre- and Postnatal Developmental Toxicity Study (Rat)

This study follows the principles of ICH S5(R3) and OECD Test Guideline 414.
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Test System: Pregnant Sprague-Dawley rats.

Dosing: Daily oral administration from implantation through lactation.

Maternal Evaluations: Clinical signs, body weight, food consumption, and parturition are

monitored.

F1 Generation Evaluations:

Litter Data: Number of live and dead pups, sex ratio, and litter weights are recorded.

Pup Development: Physical development (e.g., pinna unfolding, eye opening), body

weight gain, and survival are monitored.

Functional Assessments: Sensory function, motor activity, and learning and memory tests

are conducted on selected offspring.

Reproductive Competence: F1 offspring are mated to assess their reproductive

performance.

Pathology: Gross necropsy is performed on all F1 animals. Skeletal examinations,

including evaluation of long bones and growth plates, are conducted.

Potential Toxicological Signaling Pathways
Beyond its primary mechanism of action on the gastric proton pump, esomeprazole has been

shown to interact with other cellular targets, which may underlie some of its toxicological

findings.

Inhibition of Vacuolar H+-ATPase (V-ATPase) and
Lysosomal Function
Esomeprazole can inhibit V-ATPases, which are responsible for acidifying intracellular

compartments such as lysosomes. This can lead to a disruption of lysosomal function.
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Inhibition

Lysosomal Acidification

Maintains

Impaired Lysosomal Enzyme Activity

Leads to

Reduced Protein Degradation

Impaired Autophagy

Click to download full resolution via product page

Esomeprazole's effect on V-ATPase and lysosomal function.

Modulation of Bone Metabolism
The effects of esomeprazole on bone development observed in preclinical studies may be

related to its interference with signaling pathways that regulate bone remodeling.
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Esomeprazole

Osteoclast V-ATPase
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Osteoclast Differentiation & Activity
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OPG

Inhibits
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Potential interference of esomeprazole with bone metabolism.

Conclusion
The preclinical data for esomeprazole strontium indicate a well-characterized safety profile.

The acute toxicity is low. In repeated-dose studies, the primary target organs are the stomach

and kidneys at high dose levels. Esomeprazole strontium is not genotoxic in a standard

battery of tests. Developmental toxicity studies did not show teratogenicity, but adverse effects

on bone development were observed in pups at high doses, leading to the identification of a

NOAEL for this endpoint. The off-target effects on V-ATPase and potential modulation of bone

metabolism signaling pathways may contribute to some of the observed toxicological findings.

This comprehensive guide provides a detailed resource for understanding the preclinical safety
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and toxicology of esomeprazole strontium for drug development professionals and

researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accessdata.fda.gov [accessdata.fda.gov]

2. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report
of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preclinical Safety and Toxicology of Esomeprazole
Strontium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257675#preclinical-safety-and-toxicology-of-
esomeprazole-strontium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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